molecular formula C15H18N4O4 B8041734 benzyl N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate

benzyl N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate

Cat. No.: B8041734
M. Wt: 318.33 g/mol
InChI Key: UKYHYLBIICOTRL-UHFFFAOYSA-N
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Description

Benzyl N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with a methyl group, a propan-2-yl group, and a benzyl carbamate moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors

    Introduction of the Benzyl Carbamate Group: The benzyl carbamate moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of the triazine derivative with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazine ring, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the triazine ring, potentially converting them to hydroxyl groups.

    Substitution: The benzyl carbamate group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, benzyl N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The triazine ring is a common scaffold in drug design, and modifications to the benzyl carbamate moiety can lead to compounds with improved pharmacological properties.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of benzyl N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on enzymes or proteins, leading to the formation of stable complexes. This interaction can inhibit the activity of certain enzymes or alter protein function, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.

    N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate: Lacks the benzyl group, which can influence its solubility and interaction with biological targets.

    Benzyl N-(2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate: Lacks the methyl group, which can alter its chemical properties and reactivity.

Uniqueness

Benzyl N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate is unique due to the presence of both the benzyl carbamate and the propan-2-yl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

benzyl N-(6-methyl-2,4-dioxo-3-propan-2-yl-1,3,5-triazin-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-10(2)18-13(20)16-11(3)19(15(18)22)17-14(21)23-9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYHYLBIICOTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)N(C(=O)N1NC(=O)OCC2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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